2-(2-BROMOBENZAMIDO)-N-BUTYLBENZAMIDE
Description
2-(2-Bromobenzamido)-N-butylbenzamide is a brominated benzamide derivative characterized by a benzamide core substituted at the 2-position with a 2-bromobenzamido group and an N-butyl chain.
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N-butylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-3-12-20-17(22)14-9-5-7-11-16(14)21-18(23)13-8-4-6-10-15(13)19/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLSYUJBJXQQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOBENZAMIDO)-N-BUTYLBENZAMIDE typically involves the bromination of benzamide followed by the introduction of the butylamino carbonyl group. One common method includes the reaction of 2-bromobenzoyl chloride with 2-aminobutyric acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOBENZAMIDO)-N-BUTYLBENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-(2-BROMOBENZAMIDO)-N-BUTYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-BROMOBENZAMIDO)-N-BUTYLBENZAMIDE involves its interaction with specific molecular targets. The bromine atom and the butylamino carbonyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 2-(2-Bromobenzamido)-N-butylbenzamide with key structural analogs (Table 1):
Table 1: Comparison of Key Properties
*Estimated based on structural similarity to .
Key Differences and Implications
Substituent Effects on Lipophilicity and Solubility
- Bromine Position: The target compound’s aromatic bromine (electron-withdrawing) contrasts with the aliphatic bromine in 4-[(2-Bromoacetyl)amino]-N-butylbenzamide .
- N-Substituents : Replacing the N-butyl group with a benzyl group (as in N-Benzyl 2-bromobenzamide ) increases lipophilicity (XLogP3 3.8 vs. ~3.1 for the target), which may improve membrane permeability but reduce aqueous solubility. The N-butyl chain in the target compound balances moderate lipophilicity and flexibility .
Steric and Metabolic Considerations
- In contrast, the target compound’s simpler structure may result in faster clearance.
- The dual amide linkages in the target compound could enhance hydrogen-bonding capacity (Topological Polar Surface Area ~58.2*, similar to ), affecting solubility and protein-binding interactions.
Reactivity and Stability
- The bromoacetyl group in is prone to nucleophilic substitution, making it useful in covalent inhibitor design. The aromatic bromine in the target compound is less reactive but may participate in halogen bonding or Suzuki coupling reactions .
- Ester-containing analogs (e.g., 2-(N-(2-Benzamidobutyl)benzamido)butyl benzoate ) are more susceptible to hydrolysis than the target’s amide bonds, limiting their utility in acidic or enzymatic environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
